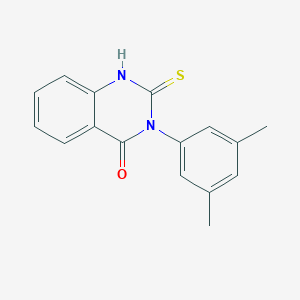

3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms (pyrimidine). They have been studied for their potential medicinal properties .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, quinazolinones can generally be synthesized through the condensation of anthranilic acid, primary amines, and carboxylic acids .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a quinazolinone core, with a 3,5-dimethylphenyl group attached at the 3-position and a mercapto group (-SH) attached at the 2-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 3,5-dimethylphenol, a component of the compound, is described as a colorless to off-white crystalline solid .Aplicaciones Científicas De Investigación

Anticonvulsant and Antidepressant Agents

3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives have been synthesized and evaluated for their potential as anticonvulsant and antidepressant agents. In one study, a series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones were developed and showed promising results in anticonvulsant activities using MES and scPTZ tests. Certain compounds within this series also exhibited antidepressant activity in forced swim pool tests, suggesting their dual therapeutic potential (Amir, Ali, & Hassan, 2013).

Antimicrobial Activities

Quinazolin-4(3H)-one derivatives, including those with modifications similar to this compound, have been explored for their antimicrobial properties. Novel derivatives have been synthesized and shown to possess excellent to moderate activities against bacterial and fungal strains. This indicates the potential utility of such compounds in developing new antimicrobial agents (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

Antineoplastic Properties

The antineoplastic (anticancer) properties of quinazolinone derivatives have also been studied. For example, certain 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones synthesized from ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate have been evaluated for their antineoplastic properties, revealing potential therapeutic applications in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).

Anti-inflammatory Activity

Some newly synthesized quinazolinone derivatives have been evaluated for their anti-inflammatory activity, showing promising results. For instance, compounds like 3-(substituted phenyl)-2-(substituted phenylchalconylaminoazetidinon-2'-yl)-6-monosubstitutedquinazolin-4(3H)-ones demonstrated significant anti-inflammatory effects against carrageenan-induced oedema in albino rats, suggesting their utility in developing new anti-inflammatory therapies (Rani, Archana, Srivastava, & Kumar, 2002).

Antiviral Activities

The synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and their evaluation against a variety of respiratory and biodefense viruses have indicated potential antiviral properties. These compounds, synthesized using microwave techniques, showed significant activity against viruses such as influenza A and severe acute respiratory syndrome coronavirus, highlighting their potential in antiviral drug development (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-11(2)9-12(8-10)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJYPZPVUGXPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)